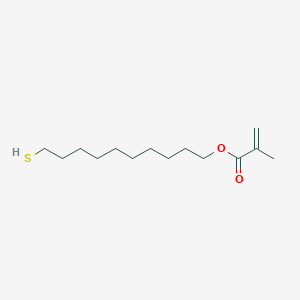

Methacrylic 10-mercapto-1-decanyl ester

Description

Significance of Long-Chain Methacrylate (B99206) Esters with Thiol Functionality in Polymer Chemistry

Long-chain methacrylate esters that also contain a thiol group are of considerable importance in polymer chemistry due to the combination of properties they impart to the resulting polymers. The long aliphatic chain, in this case, a decanyl chain, acts as a flexible spacer, which can influence the physical properties of the polymer, such as increasing its hydrophobicity and lowering its glass transition temperature (Tg). This can lead to materials with enhanced flexibility and impact resistance.

The thiol functionality introduces a reactive site that can be utilized for a variety of purposes. Thiol groups are known for their ability to form strong bonds with noble metal surfaces, making these monomers ideal for creating self-assembled monolayers (SAMs) on gold, silver, and other metallic substrates. researchgate.netacs.org This property is crucial for applications in biosensors, electronics, and nanotechnology. Furthermore, the thiol group can participate in post-polymerization modification reactions, allowing for the attachment of various molecules, including biomolecules, drugs, and fluorescent tags, to the polymer chain. rsc.orgresearchgate.net This versatility makes long-chain thiol-functional methacrylate esters valuable building blocks for creating functional and responsive materials.

Overview of Bifunctional Monomers for Tailored Polymer Architectures

Bifunctional monomers are molecules that contain two or more reactive functional groups, which can be the same or different. These monomers are instrumental in designing and synthesizing polymers with complex and well-defined architectures. acs.org By carefully selecting the types of functional groups and their arrangement within the monomer, chemists can control the polymerization process and the final properties of the material.

The presence of two distinct reactive groups, as seen in methacrylic 10-mercapto-1-decanyl ester, allows for orthogonal chemistry, where each group can be reacted independently of the other under specific conditions. This enables the creation of various polymer architectures, including:

Graft Copolymers: The methacrylate group can form the main polymer backbone, while the pendant thiol groups can serve as initiation sites for growing side chains of a different polymer.

Cross-linked Networks: Both the methacrylate and thiol groups can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks with enhanced mechanical strength and thermal stability. acs.org

Surface-Functionalized Materials: Polymers can be synthesized via the methacrylate group and then attached to a surface through the thiol group, or vice-versa. researchgate.netacs.orgproquest.com

This ability to create tailored polymer architectures is essential for developing advanced materials for a wide range of applications, from drug delivery systems to high-performance coatings. polimi.it

Historical Context of Thiol-Ene and Thiol-Methacrylate Systems

The chemistry involving thiol groups has a long history in polymer science. The radical-mediated addition of a thiol to a carbon-carbon double bond, known as the thiol-ene reaction, has been recognized for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition. rsc.orgadvancedsciencenews.com This reaction proceeds via a step-growth mechanism, which leads to the formation of homogeneous polymer networks with low polymerization-induced stress. advancedsciencenews.comnih.gov

Initially, thiol-ene systems were explored as alternatives to traditional acrylate (B77674) and methacrylate-based resins, particularly in applications where stress and shrinkage were significant concerns, such as in dental restorative materials. nih.govnih.govpocketdentistry.com However, binary thiol-ene systems often exhibited lower mechanical properties compared to their methacrylate counterparts. nih.gov

This led to the development of hybrid thiol-methacrylate systems, which combine the advantages of both chemistries. rsc.orgnih.gov In these systems, the polymerization proceeds through a combination of chain-growth polymerization of the methacrylate groups and step-growth addition of the thiol groups. nih.gov This hybrid mechanism allows for a delay in the gelation point, reducing shrinkage stress while maintaining good mechanical properties. nih.gov The development of these systems has expanded the toolbox of polymer chemists, enabling the creation of materials with a unique combination of properties.

Structure

3D Structure

Properties

IUPAC Name |

10-sulfanyldecyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2S/c1-13(2)14(15)16-11-9-7-5-3-4-6-8-10-12-17/h17H,1,3-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEZMHDRNRAYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347786 | |

| Record name | 10-Sulfanyldecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119546-33-7 | |

| Record name | 10-Sulfanyldecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Chemical Preparation of Methacrylic 10 Mercapto 1 Decanyl Ester

Esterification Reactions for Mercaptoalkyl Methacrylate (B99206) Synthesis

The core of synthesizing Methacrylic 10-mercapto-1-decanyl ester lies in the formation of an ester bond between a methacrylic acid moiety and a 10-mercapto-1-decanol backbone. This can be achieved through several established chemical methods.

Direct esterification, a fundamental reaction in organic chemistry, involves the condensation of a carboxylic acid with an alcohol. In this context, methacrylic acid is reacted with 10-mercapto-1-decanol. This reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed. google.com The synthesis of a similar, shorter-chain compound, 2-mercaptoethyl methacrylate, is achieved by esterifying methacrylic acid with 2-mercaptoethanol. scispace.com This process requires careful control of reaction conditions to favor the desired ester formation and minimize side reactions involving the highly reactive thiol and methacrylate groups. scispace.com A polymerization inhibitor, such as hydroquinone (B1673460), is often added to the reaction mixture to prevent the spontaneous polymerization of the methacrylate functional group at elevated temperatures. scispace.com

An alternative and often more efficient route involves the use of a more reactive derivative of methacrylic acid, namely methacryloyl chloride. This method typically proceeds in two stages. First, methacryloyl chloride is synthesized from methacrylic acid. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride, or benzoyl chloride. researchgate.netresearchgate.net For instance, reacting methacrylic acid with thionyl chloride or benzoyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. researchgate.netresearchgate.net

In the second stage, the synthesized methacryloyl chloride is reacted with the thiol-containing decanol (B1663958) (10-mercapto-1-decanol). This reaction is generally faster and less reversible than direct esterification. The reaction produces the desired ester and hydrogen chloride (HCl) as a byproduct. To neutralize the HCl and drive the reaction to completion, a base such as pyridine (B92270) is commonly used as a de-hydrochloric acid agent. researchgate.net

The efficiency of direct esterification is highly dependent on the catalyst employed. A variety of catalysts can be used to accelerate the reaction between methacrylic acid and alcohols.

Acid Catalysts : Traditional homogeneous catalysts include strong mineral acids like sulfuric acid or organic sulfonic acids. google.com Acetyl chloride has also been utilized as a catalyst for the synthesis of mercaptoalkyl methacrylates. scispace.com

Solid-State Catalysts : To simplify purification and catalyst removal, heterogeneous catalysts are often preferred. These include ion-exchange resins and other solid acids. chemra.comresearchgate.net For example, sulfopolyphenyl ketone has been proposed as an effective catalyst for esterification. osti.gov

Metal-Based Catalysts : Certain metal complexes, such as those involving magnesium (MgCl₂) or lanthanum (La(OTf)₃), have been shown to catalyze the esterification of methacrylic acid, particularly when used with coupling agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netssuchy.eu

Reaction conditions must be carefully optimized. The temperature is controlled to ensure a reasonable reaction rate without promoting unwanted side reactions or polymerization. scispace.com For the synthesis of 2-mercaptoethyl methacrylate, a molar excess of the alcohol (2-mercaptoethanol) relative to the acid was used to maximize the yield of the desired ester. scispace.com

| Esterification Method | Reactants | Catalyst/Reagent | Key Conditions & Considerations |

|---|---|---|---|

| Direct Condensation | Methacrylic Acid + 10-Mercapto-1-decanol | Sulfuric Acid, Sulfonic Acids, Acetyl Chloride, Ion-Exchange Resins scispace.comgoogle.comchemra.com | Equilibrium reaction; water removal is necessary. Polymerization inhibitors (e.g., hydroquinone) are required. scispace.com |

| Acid Chloride Route | Methacryloyl Chloride + 10-Mercapto-1-decanol | Pyridine (as HCl scavenger) researchgate.net | Faster, less reversible reaction. Methacryloyl chloride is pre-synthesized using SOCl₂ or benzoyl chloride. researchgate.netresearchgate.net |

Synthesis of Related Thiol- and Methacrylate-Functional Monomers

The synthetic principles applied to this compound can be extended to create a diverse range of monomers incorporating both thiol or related sulfur-containing functionalities and polymerizable methacrylate groups.

Thiohydantoin is a five-membered heterocyclic compound containing a thione group, which can be incorporated into monomer structures to impart specific properties, such as improved adhesion to metals. researchgate.netnih.gov A notable example is the synthesis of 10-methacryloyloxydecyl-(2-thiohydantoin-4-yl)propionate (MDTHP). researchgate.netnih.gov

This synthesis is achieved by an esterification reaction between (2-thiohydantoin-4-yl) propionic acid and 10-hydroxydecyl methacrylate. The reaction is conducted in a tetrahydrofuran (B95107) (THF) solvent under a nitrogen atmosphere. Key reagents include 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC), which acts as a coupling agent to facilitate the ester bond formation. researchgate.netnih.gov The resulting product is a viscous liquid that can be purified using column chromatography. researchgate.netnih.gov The synthesis of the thiohydantoin core itself can be achieved through various methods, including the reaction of α-amino acids with thiocyanate (B1210189) derivatives. jchemrev.comjchemrev.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing thiohydantoin derivatives. youngin.com

| Compound | Reactant 1 | Reactant 2 | Reagents & Solvent | Yield |

|---|---|---|---|---|

| 10-methacryloyloxydecyl-(2-thiohydantoin-4-yl)propionate (MDTHP) | (2-thiohydantoin-4-yl) propionic acid | 10-hydroxydecyl methacrylate | DCC, DMAP, THF researchgate.netnih.gov | 49% researchgate.net |

Disulfide bonds (–S–S–) can be incorporated into methacrylate monomers to create materials that are responsive to reducing environments. jsta.cl These monomers are valuable for applications such as drug delivery systems, where the cleavage of the disulfide bond can trigger the release of a therapeutic agent. hep.com.cn

There are two primary approaches to synthesizing these monomers. jsta.cl The first involves the polymerization of monomers that already contain a disulfide linkage. For example, monomers containing pyridyl disulfide moieties are stable under aqueous conditions and can undergo thiol-disulfide exchange, making them useful in bioconjugation. rsc.org These monomers can be incorporated into polymers using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). jsta.cl The second approach involves the post-polymerization modification of a pre-formed polymer to introduce disulfide groups. jsta.cl Disulfide-containing crosslinkers can also be synthesized to create redox-responsive polymer networks and particles. hep.com.cnacs.org For instance, poly(glycidyl methacrylate) particles can be cross-linked using bis(5-amino-l,3,4-thiadiazol-2-yl) disulfide to yield redox-active particles. acs.org

Purification and Isolation Methodologies for Functional Monomers

The purification and isolation of "this compound" are critical steps to ensure high purity, which is essential for its subsequent use in polymerization and other applications. The crude product from synthesis typically contains unreacted starting materials, catalysts, solvents, and potential by-products. A multi-step purification strategy is often employed to remove these impurities effectively. The primary techniques include extraction/washing, column chromatography, and distillation.

Initial Extraction and Washing

Following the synthesis, an initial workup involving liquid-liquid extraction and washing is a common first step to remove the bulk of impurities. This is particularly effective for eliminating water-soluble reagents, catalysts like acids or bases, and polar by-products.

A typical procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic phase is then washed sequentially with different aqueous solutions. A wash with a dilute basic solution, for instance, a 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution, is effective for neutralizing and removing any residual acidic catalyst (e.g., p-toluenesulfonic acid) and unreacted methacrylic acid. researchgate.net This is followed by washing with brine (a saturated aqueous solution of sodium chloride) to reduce the water content in the organic layer and break up any emulsions that may have formed. Finally, washing with deionized water helps remove any remaining water-soluble impurities.

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude, washed product.

Chromatographic Purification

For achieving high purity, particularly for applications sensitive to trace impurities, column chromatography is a highly effective method. columbia.edu Silica (B1680970) gel is the most commonly used stationary phase for the purification of methacrylate esters due to its ability to separate compounds based on polarity. researchgate.net

The selection of the eluent (mobile phase) is crucial for successful separation. A solvent system with a polarity that provides a good separation between the desired product and its impurities on a Thin Layer Chromatography (TLC) plate is typically chosen. For a molecule like this compound, a non-polar solvent mixed with a small amount of a more polar solvent is generally effective. A common choice is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3-0.4 for the target compound to ensure good resolution.

During the chromatography process, the crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure.

Table 1: Representative Parameters for Column Chromatography Purification

| Parameter | Value / Description | Purpose |

| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | Adsorbent for separating compounds by polarity. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 v/v) | To carry the sample through the column; the ratio is optimized for best separation. |

| Loading Technique | Wet loading (dissolved in minimal eluent) | Ensures even application of the sample to the column. |

| Elution Method | Isocratic or Gradient Elution | Isocratic uses a constant eluent composition; gradient elution gradually increases polarity to separate a wider range of compounds. |

| Fraction Analysis | Thin Layer Chromatography (TLC) | To monitor the separation and identify fractions containing the pure product. |

Distillation Techniques

For high-boiling point compounds like this compound, vacuum distillation or short-path distillation can be an effective final purification step, especially for removing non-volatile impurities or for large-scale purification. google.com Operating under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition and polymerization of the methacrylate group at high temperatures.

A polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is typically added to the distillation flask to prevent premature polymerization during heating. orgsyn.org The distillation is carried out at a specific temperature and pressure range that allows for the selective vaporization of the target monomer, leaving behind less volatile impurities.

Short-path distillation is particularly suitable for high molecular weight, thermally sensitive compounds. google.com This technique involves a very short distance between the evaporator and the condenser, which minimizes the time the compound spends in the heated state, thereby reducing the risk of degradation.

Table 2: Illustrative Conditions for Vacuum Distillation

| Parameter | Typical Range | Rationale |

| Pressure | 0.01 - 10 mbar | Lowers the boiling point to prevent thermal degradation and polymerization. google.com |

| Bottom Temperature | 110 - 170 °C | Sufficient to vaporize the product without causing decomposition. google.com |

| Inhibitor | Hydroquinone (e.g., 200 ppm) | Prevents radical polymerization at elevated temperatures. orgsyn.org |

| Apparatus | Short-path distillation unit | Minimizes thermal stress on the compound by reducing the travel distance of the vapor. google.com |

Purity Analysis

The purity of the isolated this compound is confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is also a powerful tool for assessing purity. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure and the absence of impurities with characteristic spectral signals.

Exploration of Chemical Reactivity and Controlled Functional Group Transformations

Reactivity of the Methacrylate (B99206) Vinyl Group

The electron-deficient carbon-carbon double bond of the methacrylate moiety is susceptible to reactions typical of activated alkenes, primarily radical polymerization and nucleophilic conjugate additions.

The methacrylate group of Methacrylic 10-mercapto-1-decanyl ester can readily undergo free-radical polymerization to form long-chain polymers. This process is a chain reaction involving three key steps: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical then adds across the methacrylate double bond, forming a new carbon-centered radical on the monomer.

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain by one repeating unit and regenerating the radical at the new chain end. This step repeats rapidly, leading to the formation of a high molecular weight polymer.

Termination: The polymerization process ceases when the growing radical chains are deactivated. Termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end group.

The kinetics and mechanism of methacrylate polymerization are well-established. researchgate.netresearchgate.net The presence of the thiol group on the ester chain can also influence the polymerization process by acting as a chain-transfer agent, which can help control the molecular weight of the resulting polymer. researchgate.net

The electron-poor double bond of the methacrylate group is an excellent Michael acceptor, making it susceptible to nucleophilic 1,4-conjugate addition by soft nucleophiles like thiols (in the form of thiolate anions). researchgate.netnih.gov This reaction, known as the thia-Michael addition, is distinct from the radical-mediated thiol-ene reaction and typically proceeds under basic or nucleophilic catalysis. nih.govresearchgate.net

The mechanism involves the activation of a separate, external thiol compound by a base (e.g., an amine) or a nucleophile (e.g., a phosphine) to generate a thiolate anion. nih.govrsc.org This potent nucleophile then attacks the β-carbon of the methacrylate double bond, leading to the formation of a thioether bond. researchgate.netnih.gov Unlike radical polymerization, the thia-Michael addition is a step-growth process that is not subject to radical-based side reactions like homopolymerization of the alkene. nih.gov

The reaction is highly efficient and offers excellent functional group tolerance. nih.govresearchgate.net The choice of catalyst is crucial for reaction efficiency. Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be highly effective catalysts, leading to complete conversion in minutes under optimized conditions. rsc.org Amine catalysts are also effective but may require longer reaction times. researchgate.net

| Catalyst Type | Example Catalyst | Typical Reaction Time | Key Characteristics | Reference |

|---|---|---|---|---|

| Tertiary Amines | Triethylamine (TEA) | Several hours to days | Commonly used, but slower for methacrylates compared to acrylates. | researchgate.net |

| Phosphines | Dimethylphenylphosphine (DMPP) | Minutes | Highly efficient and rapid; catalytic amounts are crucial to avoid side reactions. | rsc.org |

| Phosphines (Aqueous) | Tris(2-carboxyethyl)phosphine (TCEP) | Minutes to hours | Effective in aqueous media at pH > 8.0. | rsc.org |

Reactivity of the Pendant Thiol (Sulfhydryl) Group

The terminal thiol group on the decanyl chain provides a second, highly versatile reactive site. Its primary reactivity pathway is the thiol-ene "click" reaction, which allows for efficient covalent linkage to molecules containing carbon-carbon double bonds ('enes').

Thiol-ene "click" chemistry refers to the addition of a thiol group across a carbon-carbon double bond. This reaction is prized for its high efficiency, orthogonality to other functional groups, insensitivity to oxygen, and mild reaction conditions. psu.edu For this compound, this reaction involves its pendant thiol group and an external 'ene'-containing molecule.

The most common thiol-ene reaction proceeds via a free-radical mechanism. nih.gov The process occurs in two fundamental steps: propagation and chain transfer.

Propagation: A thiyl radical (R-S•), generated from the thiol group, adds to an alkene double bond. This addition creates a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction. nih.gov

The initial thiyl radicals can be generated using either photoinitiators with UV light or thermal initiators with heat. nih.govresearchgate.net

Photoinitiated Reactions: UV initiation is highly efficient and allows for spatial and temporal control of the reaction. nih.gov It is often preferred as it can be performed at room temperature, preserving thermally sensitive substrates. researchgate.net Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and various benzophenone (B1666685) derivatives. nih.govrsc.org

Thermally Initiated Reactions: Thermal initiation uses initiators like AIBN that decompose upon heating (e.g., at 60-80°C) to generate radicals. nih.gov While effective, thermal initiation can sometimes result in lower yields compared to photoinitiation. researchgate.net

| Initiation Method | Typical Initiators | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Photoinitiation | DMPA, Benzophenone, Irgacure series | UV irradiation (e.g., 360 nm) at room temperature | High efficiency, rapid, spatial/temporal control, mild conditions. | nih.govresearchgate.net |

| Thermal Initiation | AIBN, Benzoyl Peroxide | Elevated temperature (e.g., 60-80°C) | Simple setup, no light source required. | nih.govresearchgate.net |

Electronic structure calculations have determined the activation barriers for both the propagation and chain-transfer steps. researchgate.netbohrium.com The reaction rate is significantly influenced by the electronic nature of the alkene; electron-rich alkenes (like vinyl ethers) and strained alkenes (like norbornenes) tend to react much faster than electron-poor alkenes (like acrylates). researchgate.net This is because methacrylates and acrylates have a higher tendency to undergo competing radical homopolymerization. researchgate.net The chain transfer constant (Ctr), which is the ratio of the chain transfer rate to the propagation rate, is a key parameter. A higher Ctr value indicates a more efficient thiol-ene addition process.

| Alkene ('Ene') Type | Relative Reactivity | Chain Transfer Constant (Ctr) | Key Characteristics | Reference |

|---|---|---|---|---|

| Norbornenes | Very High | ~1.0 | High ring strain promotes rapid addition. | researchgate.net |

| Vinyl Ethers | High | ~0.83 | Electron-rich double bond is highly reactive toward thiyl radicals. | researchgate.net |

| Methacrylates | Low | ~0.26 | Electron-deficient; prone to competing homopolymerization. | researchgate.net |

| Acrylates | Very Low | ~0.08 | Electron-deficient; very prone to competing homopolymerization. | researchgate.net |

Kinetic modeling based on these computational results can predict reaction outcomes and optimize conditions, ensuring that the desired thiol-ene addition occurs preferentially over other potential side reactions. nih.gov

Thiol-Ene "Click" Chemistry

Influence of Alkene Functionality on Reaction Energetics

The methacrylic group in this compound features a carbon-carbon double bond (alkene) that is conjugated with a carbonyl group. This electronic arrangement significantly influences the energetics of reactions involving the alkene. The conjugation delocalizes the π-electrons over the O=C–C=C system, which stabilizes the molecule.

The reactivity of the alkene in radical polymerization is a key aspect. The initiation step involves the addition of a radical to one of the carbons of the C=C double bond. The stability of the resulting radical intermediate is a crucial factor in the reaction energetics. In the case of methacrylates, the radical adds to the CH₂ carbon, forming a more stable tertiary radical on the other carbon, which is also stabilized by resonance with the adjacent carbonyl group. This stabilization of the propagating radical lowers the activation energy for polymerization, making it a thermodynamically favorable process.

The energetics of thiol-ene reactions, where the thiol group adds across the double bond, are also influenced by the alkene functionality. This reaction can proceed via a radical-mediated or a nucleophilic Michael addition pathway. In the radical pathway, the reaction is typically initiated by photolysis or thermal decomposition of a photoinitiator, leading to the formation of a thiyl radical. This radical then adds to the alkene. The rate and exothermicity of this reaction are dependent on the electronic nature of the alkene. The electron-withdrawing character of the ester group in methacrylates polarizes the double bond, making it susceptible to radical attack.

Thiol-Acrylate Coupling and Mixed-Mode Reactions

The presence of both a thiol and a methacrylate group in this compound allows for thiol-acrylate coupling reactions. A prominent example is the Michael addition reaction, where the thiol, as a nucleophile, adds to the electron-deficient β-carbon of the methacrylate. nih.gov This reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The thiolate then attacks the β-carbon of the acrylate (B77674), leading to the formation of a thioether bond. nih.gov

This type of coupling is highly efficient and proceeds under mild conditions, often at room temperature. nih.gov It is a form of "click chemistry" due to its high yield, selectivity, and the absence of significant byproducts.

Mixed-mode reactions can also be envisaged, where both the thiol and the methacrylate groups participate in different reaction pathways simultaneously or sequentially. For instance, in a polymer network formation, the methacrylate groups can undergo radical polymerization while the thiol groups participate in thiol-ene additions with other ene-containing monomers. This allows for the formation of complex polymer architectures with tunable properties.

| Reaction Type | Reactants | Conditions | Bond Formed |

| Thiol-Acrylate Michael Addition | This compound, Base | Mild, often room temperature | Thioether |

| Radical-mediated Thiol-Ene | This compound, Ene-containing monomer, Photoinitiator | UV irradiation or heat | Thioether |

Thiol-Disulfide Exchange Reactions for Dynamic Covalent Chemistry

The thiol group of this compound can participate in thiol-disulfide exchange reactions. This is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide bond and a new thiol. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govnih.gov

This dynamic nature of the disulfide bond is the foundation of dynamic covalent chemistry, which allows for the formation of adaptable and self-healing materials. rsc.org Polymers incorporating this compound can be designed to have disulfide crosslinks. These crosslinks can break and reform under specific stimuli, such as changes in pH or the presence of a catalyst, allowing the material to rearrange its network structure, relieve stress, or repair damage. rsc.org The equilibrium of the thiol-disulfide exchange can be controlled by factors such as the concentration of thiols and disulfides, the pH (which affects the concentration of the reactive thiolate anion), and the temperature. nih.gov

Oxidation Reactions Leading to Disulfide Formation

The thiol group (-SH) of this compound is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-). This reaction involves the coupling of two thiol groups. Common oxidizing agents that can facilitate this transformation include hydrogen peroxide, iodine, and even atmospheric oxygen, particularly in the presence of metal catalysts.

The oxidation reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

where R represents the methacrylic 10-decanyl ester moiety. This reaction is significant in the context of polymer chemistry, as it can be used to form crosslinks between polymer chains that contain pendant thiol groups, thereby altering the material's mechanical properties. The formation of disulfide bonds can increase the crosslink density, leading to materials with higher stiffness and improved solvent resistance.

| Oxidizing Agent | Reaction Condition | Product |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Disulfide |

| Iodine (I₂) | In the presence of a base | Disulfide |

| Oxygen (O₂) | Often requires a catalyst | Disulfide |

Reduction Reactions of Ester Groups

The ester group in this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from the reducing agent attacks the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding two alcohol molecules after an acidic workup: the primary alcohol from the carbonyl part of the ester and the alcohol from the alkoxy part. libretexts.org

In the case of this compound, the reduction would yield 2-methyl-2-propen-1-ol and 10-mercapto-1-decanol. It is important to note that the thiol group may also react with strong reducing agents, and therefore, protection of the thiol group might be necessary for selective reduction of the ester.

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group of this compound can undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-O-(CH₂)₁₀-SH). This class of reactions includes hydrolysis, transesterification, and amidation.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its constituent carboxylic acid (methacrylic acid) and alcohol (10-mercapto-1-decanol). libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.org

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) would yield methyl methacrylate and 10-mercapto-1-decanol.

Amidation: Esters can react with amines to form amides. This reaction is generally slower than with more reactive acyl compounds like acid chlorides, but can be driven to completion, often with heating.

| Nucleophile | Reaction Type | Product(s) |

| Water (H₂O) | Hydrolysis | Methacrylic acid, 10-mercapto-1-decanol |

| Alcohol (R'-OH) | Transesterification | New ester (Methacrylate), 10-mercapto-1-decanol |

| Amine (R'-NH₂) | Amidation | Amide, 10-mercapto-1-decanol |

Dual-Functional Reactivity in Polymerization and Post-Polymerization Modification

The presence of two distinct functional groups, a polymerizable methacrylate group and a reactive thiol group, imparts dual-functional reactivity to this compound. This dual nature allows for its use in both the initial polymerization process and subsequent post-polymerization modification of the resulting polymer.

During polymerization, the methacrylate group can readily participate in free-radical polymerization to form a linear or cross-linked polymer backbone. The thiol group, in this case, can act as a chain transfer agent, which can be used to control the molecular weight of the polymer. scispace.com

After the polymer has been formed, the pendant thiol groups along the polymer chain are available for a variety of post-polymerization modification reactions. This allows for the tailoring of the polymer's properties after its initial synthesis. For example, the thiol groups can be used for:

Cross-linking: The thiol groups can be oxidized to form disulfide bonds, creating a cross-linked network and altering the mechanical properties of the material.

Grafting: Other molecules or polymer chains can be attached to the polymer backbone via thiol-ene or thiol-Michael addition reactions.

Surface functionalization: The thiol groups can be used to attach the polymer to surfaces, for example, gold nanoparticles or surfaces, through the strong affinity of sulfur for gold.

Dynamic Covalent Chemistry: As discussed earlier, the thiol groups can participate in thiol-disulfide exchange reactions, leading to the creation of self-healing or adaptable materials. nih.gov

This dual functionality makes this compound a versatile monomer for the design and synthesis of advanced functional polymers with precisely controlled architectures and properties.

Advanced Polymerization Methodologies and Kinetic Studies

Free Radical Polymerization of Methacrylic 10-mercapto-1-decanyl ester

Free radical polymerization is a fundamental method for synthesizing a wide range of polymers. In the case of a bifunctional monomer like this compound, which contains both a polymerizable methacrylate (B99206) group and a reactive thiol group, the polymerization kinetics are influenced by several competing reactions.

Initiation Mechanisms and Propagation Kinetics

The free radical polymerization of the methacrylate group in this compound can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiation process generates primary radicals that react with the monomer to form an active chain carrier.

Table 1: Representative Propagation Rate Coefficients (kp) for Methacrylate Polymerization (Data for analogous systems)

| Monomer | Temperature (°C) | kp (L·mol-1·s-1) |

|---|---|---|

| Methyl Methacrylate | 60 | 515 |

| Butyl Methacrylate | 60 | 630 |

This interactive table provides representative kinetic data for analogous methacrylate monomers to illustrate the expected range for this compound.

Chain Transfer to Thiol and Monomer

A significant feature of the free radical polymerization of this compound is the presence of the thiol group, which can act as a potent chain transfer agent. kpi.ua Chain transfer is a process where the activity of a growing polymer radical is transferred to another molecule, in this case, a thiol group, terminating the growth of that particular polymer chain and initiating a new one. This reaction is crucial in controlling the molecular weight of the resulting polymer. kpi.ua

The efficiency of a chain transfer agent is quantified by its chain transfer constant, Ctr, which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). Thiols are known to have high chain transfer constants in methacrylate polymerizations. kpi.ua

Chain transfer to the monomer itself can also occur, although it is generally less significant compared to the highly efficient chain transfer to the thiol group.

Table 2: Chain Transfer Constants (Ctr) of Various Thiols in Methyl Methacrylate Polymerization at 60°C (Data for analogous systems)

| Chain Transfer Agent | Ctr |

|---|---|

| 1-Butanethiol | 0.67 |

| n-Dodecyl Mercaptan | ~1.0 |

This interactive table showcases the chain transfer constants for various thiols, indicating the high reactivity of the thiol group in such polymerization systems. kpi.ua

Role of Thiol Concentration and Functionality in Polymerization Control

The concentration of the thiol group plays a critical role in controlling the polymerization of this compound. In a scenario where this monomer is copolymerized with other methacrylates, the thiol functionality will significantly influence the molecular weight of the resulting copolymer. researchgate.net An increase in the relative concentration of the thiol-containing monomer will lead to a decrease in the average molecular weight of the polymer chains due to more frequent chain transfer events. researchgate.net

In the homopolymerization of this compound, the thiol group on one monomer molecule can react with a growing polymer chain formed from other monomer molecules. This can lead to the formation of branched or even cross-linked structures, depending on the reaction conditions. The functionality of the thiol (in this case, primary) also influences its reactivity in chain transfer reactions.

Thiol-Ene Photopolymerization and Network Formation

Thiol-ene photopolymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an ene (in this case, the methacrylate double bond). This method offers several advantages, including rapid curing rates, low shrinkage stress, and reduced oxygen inhibition compared to traditional free radical polymerization. nih.gov

Stoichiometric Considerations and Curing Conditions

In thiol-ene polymerizations, the stoichiometry between the thiol and ene functional groups is a critical parameter that dictates the final properties of the polymer network. pocketdentistry.com For optimal network formation and to maximize conversion, a 1:1 stoichiometric ratio of thiol to ene functional groups is typically desired. pocketdentistry.com However, in ternary systems involving methacrylates, which can also undergo homopolymerization, the optimal ratio may deviate from 1:1. nih.gov

The curing process is typically initiated by a photoinitiator upon exposure to UV or visible light. The choice of photoinitiator and the intensity and wavelength of the light source are important parameters that control the curing kinetics.

Table 3: Effect of Thiol:Ene Stoichiometry on Polymer Properties in a Model Methacrylate-Thiol-Ene System (Conceptual data based on findings from analogous systems)

| Thiol:Ene Ratio | Flexural Modulus | Flexural Strength | Shrinkage Stress |

|---|---|---|---|

| 1:1 | High | High | Moderate |

| 1.5:1 | High | Slightly Reduced | Reduced |

| 2:1 | High | Reduced | Significantly Reduced |

This interactive table illustrates the general trends observed in off-stoichiometric methacrylate-thiol-ene systems, where an excess of thiol can reduce shrinkage stress. nih.gov

Oxygen Inhibition Effects

A significant challenge in free radical photopolymerization is oxygen inhibition, where atmospheric oxygen reacts with the initiating and propagating radicals to form unreactive peroxy radicals, leading to incomplete curing, especially at the surface. radtech.org Thiol-ene polymerizations are notably less susceptible to oxygen inhibition. researchgate.netepa.gov The thiyl radical, which is a key intermediate in the thiol-ene reaction, can react with oxygen, but the resulting species can then abstract a hydrogen atom from another thiol molecule, regenerating a thiyl radical and thus continuing the polymerization cycle. This inherent mechanism allows for rapid curing even in the presence of air. radtech.org

Spatial and Temporal Control in Photopolymerization

Photochemical processes are pivotal in polymer science, offering precise external control over reaction initiation and progression. This control can be exerted in both space and time, enabling the fabrication of complex, patterned materials and the formation of polymer networks in distinct stages.

Spatial control is often demonstrated through photopatterning. By irradiating a monomer formulation through a photomask, polymerization is confined to the illuminated regions. For thiol-methacrylate systems, this can be achieved using a photocaged superbase. For instance, a mixture containing a tetrafunctional thiol, a methacrylate, and a photolabile catalyst can be irradiated through a mask. The base is generated only in the exposed areas, catalyzing the thiol-Michael addition and forming a patterned polymer network. acs.orgnih.gov This technique allows for the creation of well-defined microstructures.

Temporal control is achieved by exploiting differential reaction kinetics or by triggering sequential reactions with an external stimulus like light. In mixed monomer systems, the inherent differences in reaction rates between different functional groups can be harnessed. For example, in a system containing both acrylate (B77674) and methacrylate monomers, the base-catalyzed thiol-acrylate addition proceeds much faster than the thiol-methacrylate addition. acs.orgnih.gov This allows for a two-stage polymerization where the acrylate network forms first, followed by the slower formation of the methacrylate network upon further reaction time or with a secondary stimulus.

Another strategy for temporal control involves using two different but compatible polymerization reactions that can be triggered sequentially. For example, a thiol-ene reaction can be initiated first, proceeding rapidly to form an initial network. A second, slower reaction, such as a disulfide-ene polymerization, can then be initiated to further crosslink the material, leading to a significant increase in modulus and glass transition temperature in the second stage. figshare.comresearchgate.net This sequential approach allows for the fabrication of dual-cure networks where the material properties can be manipulated in a stepwise fashion. Photo-induced thiol-ene reactions, in general, provide the advantage of spatial and temporal tuning of material properties due to their step-growth mechanism. advanceseng.com

Hybrid Polymerization Systems

Hybrid systems that combine different polymerization mechanisms are of significant interest as they can synergistically merge the advantageous properties of each constituent reaction.

Thiol-Ene/Acrylate Systems and Their Network Characteristics

When a methacrylate is incorporated into a thiol-ene system, the resulting polymerization is a hybrid of chain-growth methacrylate homopolymerization and step-growth thiol-ene addition. researchgate.net The thiyl radicals can react with either the ene or the methacrylate functional groups. This competition leads to a complex reaction mechanism where chain transfer to the thiol plays a crucial role. acs.org

The incorporation of thiol-ene mixtures as reactive diluents in conventional dimethacrylate resins has been shown to be beneficial. These ternary systems combine the desirable mechanical properties of methacrylates with the improved polymerization kinetics and reduced shrinkage stress characteristic of thiol-ene systems. acs.org The thiol-ene component acts as a plasticizer, delaying the gel point and leading to more uniform network formation. radtech-europe.com This results in a significant reduction in polymerization-induced stress.

| Property | Description | Governing Factors |

|---|---|---|

| Polymerization Mechanism | Combination of chain-growth (methacrylate homopolymerization) and step-growth (thiol-ene addition). | Relative reactivity of methacrylate and ene, concentration of thiol. |

| Shrinkage Stress | Generally lower than pure methacrylate systems due to delayed gelation. | Thiol concentration, thiol:ene stoichiometry. |

| Mechanical Properties | Combines the high modulus of methacrylates with the flexibility of thiol-ene linkages. | Thiol-ene content, crosslink density. |

| Network Homogeneity | Can be heterogeneous due to the two different polymerization mechanisms. | Reaction kinetics, monomer composition. |

Ternary Thiol-Allyl Ether-Methacrylate Systems

In ternary systems composed of thiols, allyl ethers, and methacrylates, a unique two-stage polymerization behavior is observed. The initial phase is dominated by the chain-growth homopolymerization of the methacrylate, coupled with significant chain transfer to the thiol. nih.govnuaa.edu.cn This is because the rate of addition of thiyl radicals to methacrylates is considerably faster than their addition to allyl ethers. acs.org

As the methacrylate is consumed, the reaction transitions to a second regime dominated by the step-growth thiol-ene reaction between the remaining thiol and the allyl ether. nih.govnuaa.edu.cn This sequential process allows for a reduction in polymerization stress, as the initial methacrylate polymerization occurs in a less viscous environment, with the thiol-ene reaction forming the final network structure at a later stage. nih.gov The final network properties, such as mechanical strength and glass transition temperature, can be tuned by adjusting the initial concentrations of the three components.

Methacrylate Homopolymerization and Subsequent Thiol-Ene Regimes

The distinct separation of polymerization regimes in ternary thiol-allyl ether-methacrylate systems highlights a powerful strategy for controlling network formation. The initial methacrylate homopolymerization, moderated by chain transfer to the thiol, builds a polymer backbone. The subsequent thiol-ene reaction then crosslinks these chains, forming the final network.

This temporal separation of reaction types is a key feature of these systems. The early stages are characterized by the rapid consumption of methacrylate groups, while the allyl ether groups react much more slowly. Only after a significant portion of the methacrylate has polymerized does the thiol-ene reaction become dominant. This behavior is a direct consequence of the relative reactivities of the different functional groups towards the propagating radicals.

Controlled/Living Radical Polymerization (CLRP) Approaches (e.g., RAFT)

Controlled/living radical polymerization (CLRP) techniques provide a powerful means to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity).

Synthesis of Well-Defined Polymers and Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including methacrylates. By employing a suitable chain transfer agent (CTA), the RAFT process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI), typically in the range of 1.1 to 1.3.

This level of control is particularly valuable for creating functional polymers and copolymers. For instance, RAFT can be used to copolymerize a methacrylate with a monomer containing an active ester group. This produces a well-defined polymer backbone that can be subsequently modified through post-polymerization reactions, allowing for the attachment of various functional moieties. The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to CTA.

The synthesis of block copolymers is another significant application of RAFT polymerization. A well-defined homopolymer can be synthesized in a first step and then used as a macro-CTA for the polymerization of a second monomer, yielding a diblock copolymer. This approach has been successfully used to create amphiphilic block copolymers, for example, by first polymerizing methacrylic acid and then using the resulting polymer to initiate the polymerization of a hydrophobic monomer like styrene.

| Parameter | Typical Values/Observations | Controlling Factors |

|---|---|---|

| Molecular Weight (Mn) | Can be precisely controlled over a wide range (e.g., 3,000-50,000 Da). acs.org | Ratio of monomer to chain transfer agent (CTA). acs.org |

| Polydispersity Index (PDI) | Low values, typically between 1.1 and 1.3. acs.org | Choice of CTA, reaction conditions. |

| Copolymer Composition | Can be controlled, though reactivity ratios of comonomers can lead to composition drift. Semi-batch methods can be used to maintain uniformity. acs.org | Monomer feed ratio, polymerization method (batch vs. semi-batch). |

| Applications | Synthesis of functional polymers, block copolymers, and scaffolds for biofunctionalization. acs.org | Monomer choice, post-polymerization modification strategies. |

Polymer Architecture, Network Design, and Structure Property Relationships

Design Principles for Crosslinked Polymeric Networks

Crosslinked polymeric networks are materials in which polymer chains are linked together, forming a three-dimensional structure. The properties of these networks, such as mechanical strength, swelling behavior, and thermal stability, are highly dependent on the density and uniformity of the crosslinks.

Influence of Monomer Ratios on Crosslink Density

The crosslink density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the physical properties of a polymer network. In polymers incorporating Methacrylic 10-mercapto-1-decanyl ester, this density can be controlled by adjusting the monomer ratios during synthesis. The thiol group on the monomer can participate in crosslinking reactions, for instance, through oxidation to form disulfide bonds or via thiol-ene reactions with a suitable multi-functional "ene" compound.

By increasing the molar ratio of this compound relative to monofunctional monomers, the number of potential crosslinking sites within the polymer matrix increases. This leads to a higher crosslink density, resulting in a more rigid material with reduced swelling in solvents. Conversely, a lower ratio of the thiol-containing monomer produces a more flexible, loosely crosslinked network. researchgate.net The relationship between monomer composition and network properties allows for the precise tuning of the final material's characteristics.

Illustrative Data on Monomer Ratio and Network Properties

| Molar % of Thiol Monomer | Crosslinker Type | Resulting Crosslink Density (mol/cm³) | Swelling Ratio in Toluene (B28343) | Young's Modulus (MPa) |

|---|---|---|---|---|

| 5% | Divinylbenzene | Low | High | Low |

| 15% | Divinylbenzene | Medium | Medium | Medium |

This table illustrates the general principle that increasing the concentration of a crosslinkable monomer enhances network density and mechanical stiffness, based on findings in studies of methacrylate-based networks. researchgate.netnih.gov

Formation of Uniform Polymer Networks

The creation of uniform polymer networks is essential for achieving predictable and reproducible material properties. The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net When this compound is incorporated into a polymer using these methods, the thiol functional groups are distributed regularly along the polymer chains.

This controlled placement of reactive groups facilitates the formation of a more homogenous network structure upon crosslinking. A uniform network minimizes structural defects, leading to improved mechanical properties and more predictable swelling behavior compared to networks formed through conventional free-radical polymerization, which can result in heterogeneous crosslink distribution. researchgate.net

Functionalization Strategies for Derived Polymers

The true versatility of polymers derived from this compound lies in the reactivity of the pendant thiol group, which allows for extensive functionalization after the initial polymerization.

Incorporation of Reactive Functional Groups

During the polymerization of this compound, the methacrylate (B99206) group reacts to form the polymer backbone, while the thiol (-SH) group remains as a pendant functional group. This process inherently incorporates a highly reactive and versatile handle into the polymer structure. The thiol group can undergo a variety of chemical transformations, serving as a nucleophile or participating in radical-mediated reactions. This built-in functionality is a key advantage for designing materials for specific applications, such as bioconjugation or the attachment of sensor molecules.

Post-Polymerization Modification via Thiol-Ene Chemistry

One of the most powerful methods for modifying polymers containing this compound is thiol-ene "click" chemistry. nih.gov This reaction involves the efficient and specific addition of the thiol group across a carbon-carbon double bond (an "ene"). The reaction can be initiated by UV light or heat in the presence of a photoinitiator and proceeds with high yield under mild conditions. nih.govresearchgate.net

This strategy allows for the covalent attachment of a wide array of molecules to the polymer backbone, provided they contain a suitable "ene" functionality. For example, vinyl-terminated biomolecules, fluorophores, or other polymers can be grafted onto the thiol-containing scaffold, creating highly functionalized materials. nih.govresearchgate.net This post-polymerization modification approach is modular and allows a single base polymer to be adapted for numerous different applications. osti.govrsc.org

Examples of Thiol-Ene Functionalization

| "Ene"-Containing Molecule | Attached Functional Group | Potential Application |

|---|---|---|

| Allylamine | Primary Amine (-NH₂) | Bioconjugation, pH-responsive materials |

| N-isopropylacrylamide | Poly(NIPAM) chains | Thermo-responsive surfaces |

| Lauryl Methacrylate | Dodecyl chains | Hydrophobic surface modification |

Tailoring Macromolecular Structures

The combination of controlled polymerization and selective post-polymerization modification enables the precise tailoring of macromolecular structures. By copolymerizing this compound with other monomers, such as methyl methacrylate or acrylic acid, copolymers with specific functionalities can be created.

For instance, block copolymers can be synthesized where one block contains the pendant thiol groups, allowing for site-specific functionalization. This "pin-point" modification capability is crucial for creating advanced architectures like amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures, or for designing polymeric scaffolds for tissue engineering where specific cell-binding ligands can be attached in a controlled manner. semanticscholar.org The ability to control both the polymer backbone architecture and the nature of the side-chain functionality provides a high degree of control over the final material's properties and function. free.fr

Linear and Branched Polymer Architectures

Information regarding the synthesis of linear or branched polymers using "this compound" is not found in the reviewed literature. In theory, it could be copolymerized with other vinyl monomers to create linear polymers with pendant thiol groups. The presence of the thiol could influence properties such as adhesion, refractive index, and chemical resistance. Branched architectures could potentially be achieved through chain transfer reactions involving the thiol group during polymerization, but specific studies have not been identified.

Hyperbranched Polymers and Dendrimers

There is no specific research available describing the use of "this compound" in the synthesis of hyperbranched polymers or dendrimers. The synthesis of these highly branched, three-dimensional macromolecules requires specific monomer functionalities (e.g., ABx type monomers), and while the thiol group offers a reactive site, its specific application for creating such architectures has not been documented. nih.gov

Graft Copolymers

No studies were found that specifically utilize "this compound" for creating graft copolymers. In principle, it could be used in "grafting to," "grafting from," or "grafting through" methodologies. For instance, the thiol group could be used to attach polymer chains to a substrate or another polymer backbone. Conversely, a polymer backbone containing this monomer could serve as a macroinitiator for grafting other polymers from the thiol sites. However, no experimental data or research findings are available to substantiate these theoretical applications for this specific compound.

Dynamic Covalent Polymer Networks for Reprocessable Materials

Dynamic covalent chemistry is a field that enables the creation of robust yet adaptable materials, such as vitrimers, which behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures. rsc.org Thiol-based reactions are central to several dynamic covalent systems.

Thiol-Thioester Exchange Reactions

Thiol-thioester exchange is a dynamic covalent reaction involving the reaction of a thiol with a thioester, resulting in the formation of a new thioester. rsc.org This reversible exchange allows for network rearrangement without depolymerization, which is the key mechanism for stress relaxation, self-healing, and reprocessability in certain polymer networks. rsc.orgrsc.org The reaction can be catalyzed by bases or nucleophiles and its rate can be influenced by factors such as solvent polarity. rsc.org While "this compound" contains the necessary thiol functionality to participate in such exchanges, no specific studies documenting its use in thiol-thioester-based dynamic networks were identified. The general mechanism is well-established for other thiol-containing molecules in creating dynamic materials like hydrogels. nih.govnih.gov

Recyclability and Property Manipulation of Polymeric Materials

The incorporation of dynamic covalent bonds, such as those formed through thiol-thioester exchange, into crosslinked polymer networks is a key strategy for producing recyclable thermosets. rsc.org These materials, often termed covalent adaptable networks (CANs) or vitrimers, can be reshaped, repaired, and recycled by activating the bond exchange mechanism, typically with heat. ethz.chnih.gov This allows the network to flow without losing its integrity, bridging the gap between traditional thermosets and thermoplastics. Although the thiol group in "this compound" makes it a candidate for creating such recyclable materials, there is no available research demonstrating this application. General studies on acrylate (B77674) and methacrylate polymers discuss recycling approaches, but these typically focus on non-covalent or degradable systems rather than dynamic covalent networks involving this specific monomer. mdpi.comresearchgate.net

Advanced Characterization Techniques for Methacrylic 10 Mercapto 1 Decanyl Ester Derived Materials

Spectroscopic Analysis of Monomer and Polymer Structures

Spectroscopic methods are fundamental in elucidating the molecular structure of the monomer and confirming the successful polymerization or modification of the resulting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of the "Methacrylic 10-mercapto-1-decanyl ester" monomer. Specifically, ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming the presence of key functional groups and the integrity of the alkyl chain.

The ¹H NMR spectrum of the monomer is expected to show characteristic signals corresponding to the methacrylate (B99206) group, the long alkane chain, and the terminal thiol group. The vinylic protons of the methacrylate group typically appear as two distinct signals at approximately 5.5 and 6.1 ppm. The methyl protons of the methacrylate group are expected to produce a singlet peak around 1.9 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would likely resonate around 4.1 ppm, while the methylene protons adjacent to the sulfur atom (-CH₂-SH) are anticipated to appear around 2.5 ppm. The triplet corresponding to the thiol proton (-SH) is expected at approximately 1.3-1.6 ppm. The remaining methylene protons of the decanyl chain would produce a complex multiplet signal between 1.2 and 1.7 ppm. rsc.orgnih.govemich.eduscispace.comresearchgate.netsigmaaldrich.com

Upon polymerization, the disappearance of the characteristic vinylic proton signals at ~5.5-6.1 ppm in the ¹H NMR spectrum serves as a clear indicator of the conversion of the methacrylate double bonds into the polymer backbone.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic Protons (C=CH₂) | ~5.5 and ~6.1 | Singlet (each) |

| Methylene Protons (-O-CH₂-) | ~4.1 | Triplet |

| Methylene Protons (-CH₂-SH) | ~2.5 | Quartet |

| Methacrylate Methyl Protons (-C(CH₃)=) | ~1.9 | Singlet |

| Alkyl Chain Methylene Protons (-(CH₂)₈-) | ~1.2-1.7 | Multiplet |

| Thiol Proton (-SH) | ~1.3-1.6 | Triplet |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in both the monomer and the resulting polymer. In the FTIR spectrum of the "this compound" monomer, several characteristic absorption bands are expected. A strong absorption peak around 1720-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.comresearchgate.net The carbon-carbon double bond (C=C) of the methacrylate group will show a characteristic peak at approximately 1637 cm⁻¹. nih.govnih.gov The presence of the thiol group is confirmed by a weak but distinct S-H stretching vibration at around 2570 cm⁻¹. scispace.comnih.gov

During polymerization, FTIR spectroscopy is a valuable tool for real-time monitoring of the reaction kinetics. The disappearance or significant decrease in the intensity of the C=C absorption band at ~1637 cm⁻¹ and the S-H band at ~2570 cm⁻¹ (in the case of thiol-ene reactions) provides a direct measure of monomer conversion. nih.gov The persistence of the strong C=O ester peak in the polymer spectrum confirms that the ester functionality remains intact in the polymer structure. spectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Monomer/Polymer |

|---|---|---|---|

| S-H (Thiol) | Stretching | ~2570 | Monomer |

| C=O (Ester) | Stretching | ~1720-1730 | Monomer & Polymer |

| C=C (Methacrylate) | Stretching | ~1637 | Monomer |

| C-O (Ester) | Stretching | ~1160-1300 | Monomer & Polymer |

| C-H (Alkyl) | Stretching | ~2850-2950 | Monomer & Polymer |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of the "this compound" monomer. High-resolution mass spectral analysis can provide the exact mass of the molecule, which allows for the determination of its molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For a long-chain ester like this, common fragmentation pathways include cleavage at the ester group and fragmentation of the alkyl chain. libretexts.orgyoutube.comyoutube.com The loss of the methacrylate group or fragments of the decanyl chain would result in characteristic peaks. For instance, cleavage of the C-C bonds within the long alkyl chain often results in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com The presence of the sulfur atom can also lead to specific fragmentation patterns.

UV/Vis spectroscopy can be employed to monitor the kinetics of photopolymerization reactions involving "this compound". nih.gov This is often achieved by tracking the consumption of a photoinitiator, which absorbs in the UV or visible region. For example, camphorquinone, a common photoinitiator, has a maximum absorption around 470 nm, and the decrease in this absorbance can be correlated with the progress of the polymerization. conicet.gov.ar

Alternatively, the consumption of the methacrylate monomer itself can be monitored if it exhibits a distinct UV absorbance. The π-π* transition of the methacrylate's carbon-carbon double bond conjugated with the carbonyl group typically results in a UV absorbance that decreases as the polymerization proceeds. researchgate.net This technique allows for real-time, in-situ monitoring of the reaction. rsc.org The optical properties of the final polymer, such as transparency and UV cutoff wavelength, can also be assessed using UV/Vis spectroscopy.

Thermal Analysis of Polymer Networks

Thermal analysis techniques are employed to evaluate the stability and thermal transitions of the polymer networks derived from "this compound".

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polymer by measuring the change in mass as a function of temperature. A TGA thermogram provides information about the decomposition temperatures and the amount of residual mass at high temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize polymers derived from this compound. azom.com This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymeric materials, DSC is particularly valuable for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com

The glass transition is observed as a step-like change in the heat capacity of the material, which appears as a baseline shift in the DSC thermogram. azom.comhu-berlin.de The Tg is a critical parameter as it defines the upper-temperature limit for the structural application of the material and provides insight into the polymer's molecular mobility and network structure. In copolymers incorporating this compound, the Tg can be influenced by the comonomer type, crosslink density, and the presence of the flexible 10-carbon aliphatic chain, which can act as an internal plasticizer. The thermal properties of copolymers can be determined by means of differential scanning calorimetry (DSC). researchgate.net DSC can also be employed to study curing processes by measuring the heat released (exotherm) during polymerization, which allows for the calculation of the degree of conversion. unesp.br

Table 1: Representative DSC Data for Copolymers Containing this compound This table presents hypothetical data to illustrate the effect of copolymer composition on the glass transition temperature (Tg).

| Copolymer Composition (% w/w) | Glass Transition Temperature (Tg) (°C) | Heat Capacity Change (ΔCp) at Tg (J/g°C) |

|---|---|---|

| 100% Poly(this compound) | -5 | 0.28 |

| 75% Ester / 25% Methyl Methacrylate | 15 | 0.32 |

| 50% Ester / 50% Methyl Methacrylate | 35 | 0.35 |

| 25% Ester / 75% Methyl Methacrylate | 60 | 0.39 |

Mechanical Property Assessment of Polymeric Materials

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for evaluating the viscoelastic properties of polymeric materials, such as those synthesized using this compound. eag.comtainstruments.com The technique involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resultant strain. youtube.com By analyzing the phase lag between the stress and strain, the material's response can be separated into two components: the storage modulus (E' or G') and the loss modulus (E'' or G''). youtube.com

The storage modulus represents the elastic portion of the response, indicating the material's ability to store energy and behave like a solid. youtube.com The loss modulus represents the viscous portion, signifying the material's capacity to dissipate energy as heat, characteristic of a liquid. youtube.com The ratio of the loss modulus to the storage modulus is known as the tan delta (tan δ), or damping factor, which provides a measure of energy dissipation and is particularly useful for identifying thermal transitions. youtube.com

A typical DMA scan performed over a temperature range reveals key transitions. youtube.com In the glassy region, the storage modulus is high. As the temperature increases through the glass transition (Tg), the storage modulus drops significantly, while the loss modulus and tan δ typically reach a peak. youtube.com The peak of the tan δ curve is often used as a precise measure of the Tg. For crosslinked polymers derived from this compound, the magnitude of the storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density. icm.edu.pl

Table 2: Representative DMA Results for a Crosslinked Polymer of this compound This table presents hypothetical data illustrating the change in viscoelastic properties with temperature.

| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) |

|---|---|---|---|

| -50 | 2.50 | 50 | 0.020 |

| -10 | 2.20 | 220 | 0.100 |

| 5 (Tg) | 0.80 | 400 | 0.500 |

| 25 | 0.05 | 25 | 0.500 |

| 50 | 0.02 | 5 | 0.250 |

Rheological Behaviors of Resin Matrixes

The rheological behavior of uncured resin matrixes containing this compound is crucial for processing applications such as coatings, adhesives, or in stereolithography. Rheology is the study of the flow and deformation of matter. For these resin systems, a key parameter is viscosity, which describes the resistance to flow. This is typically measured using a rheometer, which can assess properties like complex viscosity (η*) under oscillatory shear as a function of frequency or shear rate.

Table 3: Representative Rheological Data for an Uncured Resin Containing this compound at 25°C This table presents hypothetical data showing the shear-thinning behavior of a resin matrix.

| Shear Rate (s⁻¹) | Complex Viscosity (η*) (Pa·s) |

|---|---|

| 0.1 | 15.0 |

| 1.0 | 14.5 |

| 10.0 | 12.0 |

| 100.0 | 8.0 |

| 300.0 | 6.5 |

Polymerization Progression and Conversion Monitoring

In-situ Monitoring Techniques (e.g., FTIR spectroscopy for Degree of Conversion)

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used in-situ technique to monitor the progression of polymerization for resins containing this compound. scielo.brniom.no This method allows for the determination of the Degree of Conversion (DC), which quantifies the percentage of monomer functional groups that have reacted to form the polymer network. scielo.br

The calculation of DC is based on monitoring the decrease in the absorption intensity of a peak corresponding to a reactive functional group as polymerization proceeds. niom.no For methacrylate polymerization, the aliphatic carbon-carbon double bond (C=C) stretching vibration, typically found around 1635-1638 cm⁻¹, is tracked. scielo.brnih.gov The intensity of this peak is measured before and during the curing process and is normalized against an internal reference peak that does not change during the reaction, such as a carbonyl (C=O) peak (~1720 cm⁻¹) or an aromatic C=C peak (~1608 cm⁻¹) if an aromatic comonomer is present. niom.nonih.gov

For systems containing this compound, the polymerization can be complex. The reaction proceeds primarily through the radical polymerization of the methacrylate group, but the thiol group can participate in chain-transfer reactions. In ternary thiol-ene-methacrylate systems, the thiol group can also react with an 'ene' via a step-growth mechanism. nih.govpocketdentistry.com Real-time FTIR allows for the simultaneous monitoring of both the methacrylate peak and the thiol S-H peak (around 2570 cm⁻¹) to deconvolve these reaction kinetics. nih.gov Achieving a high DC is critical for the final mechanical properties and biocompatibility of the material. scielo.br

Table 4: Representative Degree of Conversion (DC) Data from In-situ FTIR during Photopolymerization This table presents hypothetical data showing the progression of methacrylate C=C conversion over time upon light exposure.

| Irradiation Time (s) | Degree of Conversion (DC) (%) |

|---|---|

| 0 | 0 |

| 5 | 35 |

| 10 | 58 |

| 20 | 75 |

| 40 | 82 |

| 60 | 85 |

Gelation Studies